REACTION_SMILES
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[CH3:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17].[CH3:1][O:2][N:3]=[C:4]([C:5](=[O:6])[OH:7])[C:8]([CH3:9])=[O:10].[CH3:31][C:32]#[N:33].[Cl:18][Si:19]([CH3:20])([CH3:21])[CH3:22].[c:23]1([CH3:24])[c:25]([CH3:26])[cH:27][cH:28][cH:29][cH:30]1>>[CH3:1][O:2][N:3]=[C:4]([C:5](=[O:6])[OH:7])[C:8]([CH2:9][Cl:18])=[O:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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CON=C(C(C)=O)C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON=C(C(C)=O)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Type
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product
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Smiles
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CON=C(C(=O)O)C(=O)CCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |